molecular formula C10H19NO4S B558497 BOC-DL-Methionine CAS No. 93000-03-4

BOC-DL-Methionine

Cat. No. B558497
CAS RN: 93000-03-4
M. Wt: 249.33 g/mol
InChI Key: IMUSLIHRIYOHEV-UHFFFAOYSA-N
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Description

BOC-DL-Methionine, also known as N-Boc-DL-methionine, is a biochemical reagent . It is an α-amino acid essential for humans and plays a role in angiogenesis . The molecular formula of BOC-DL-Methionine is C10H19NO4S .


Synthesis Analysis

The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . Highly pure NCA monomers can be synthesized from N-(Boc)-protected l-proline and were polymerized efficiently using dimethylamine as an initiator .


Molecular Structure Analysis

The molecular structure of BOC-DL-Methionine contains a total of 37 bonds, including 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .


Physical And Chemical Properties Analysis

BOC-DL-Methionine is a white to off-white powder . It usually crystallizes in a concomitant mixture with the known metastable α-form and stable β-form from a pure aqueous solution .

Scientific Research Applications

Biomedical Applications

  • Scientific Field: Biomedical Science .
  • Summary of Application: Methionine possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives. It has immense potential for biomedical applications .
  • Methods of Application: The unique structural characteristics of Methionine allow for two chemical modification methods .
  • Results or Outcomes: The disordered metabolic state of tumor cells allows for applications of Methionine in cancer treatment and diagnosis .

Aquaculture

  • Scientific Field: Aquaculture .
  • Summary of Application: DL-Methionyl–DL-Methionine (Met-Met) and DL-Methionine (DL-Met) were added to a low-fishmeal diet in an attempt to reduce fishmeal in the diet of Micropterus salmoides .
  • Methods of Application: Met-Met (0.10%, 0.20%, 0.30%, and 0.40%) or DL-Met (0.10%, 0.20%, 0.30%, and 0.40%) were added to a low-fishmeal diet .
  • Results or Outcomes: The supplementation of Met-Met or DL-Met improved the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities and nuclear factor kappa-B-mediated anti-inflammatory factors while downregulating the pro-inflammatory factors .

Safety And Hazards

When handling BOC-DL-Methionine, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It is also advised to avoid dust formation .

Future Directions

BOC-DL-Methionine is a labelled DL-Methionine and plays a role in angiogenesis . It is used in research and has potential applications in the development of new biopolymers .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSLIHRIYOHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275989, DTXSID10947770
Record name BOC-DL-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-Butoxy(hydroxy)methylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BOC-DL-Methionine

CAS RN

2488-15-5, 93000-03-4
Record name tert-Butoxycarbonyl-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOC-DL-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-Butoxy(hydroxy)methylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butoxycarbonyl-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Perrin, MG Vargas, Y Vander Heyden… - … of Chromatography A, 2000 - Elsevier
The use of experimental design in method development was studied for the chiral separation of several amino acid derivatives with capillary electrophoresis. The aim of this study was …
Number of citations: 51 www.sciencedirect.com
C Perrin, YV Heyden, M Maftouh, DL Massart - Electrophoresis, 2001 - Wiley Online Library
Two series of amino acid derivatives and phenylamines were used to evaluate the potential of highly sulfated cyclodextrins (HS‐CDs) for the screening for chiral separations by capillary …
Y Ren - 2017 - search.proquest.com
… Boc-DL-methionine: This compound was synthesized following procedure for the synthesis of Boc-L-alanine using DL-methionine (20.0 g, 134 mmol, 1.00 eq) and (Boc)2O (30.8 g, 141 …
Number of citations: 3 search.proquest.com

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